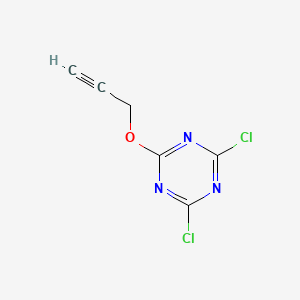![molecular formula C10H8Cl2N2O B11726237 3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile](/img/structure/B11726237.png)
3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile is a chemical compound with the molecular formula C10H8Cl2N2O. It is known for its unique structure, which includes a dichlorophenyl group, a methoxyimino group, and a propanenitrile group. This compound is used primarily in research and industrial applications due to its specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile typically involves the reaction of 2,4-dichlorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then reacted with acrylonitrile under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Oxime derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorobenzaldehyde: A precursor in the synthesis of 3-{[(2,4-Dichlorophenyl)methoxy]imino}propanenitrile.
Hydroxylamine Hydrochloride: Used in the formation of oxime intermediates.
Acrylonitrile: Reacts with oxime intermediates to form the final product.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenyl group provides stability, while the methoxyimino and nitrile groups offer sites for further chemical modification.
Eigenschaften
Molekularformel |
C10H8Cl2N2O |
|---|---|
Molekulargewicht |
243.09 g/mol |
IUPAC-Name |
3-[(2,4-dichlorophenyl)methoxyimino]propanenitrile |
InChI |
InChI=1S/C10H8Cl2N2O/c11-9-3-2-8(10(12)6-9)7-15-14-5-1-4-13/h2-3,5-6H,1,7H2 |
InChI-Schlüssel |
SIPLJZFYZXUOMT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)CON=CCC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(2,4-Dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B11726174.png)



![3-[(2E)-2-[(2-fluorophenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one](/img/structure/B11726204.png)
![1-[4-(4-chlorophenyl)-2,6-dioxocyclohexyl]-N-methylmethanimine oxide](/img/structure/B11726208.png)



![1-[3-(Methylsulfonyl)phenyl]cyclobutylamine](/img/structure/B11726229.png)

